1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanol
Description
Properties
IUPAC Name |
1-(2,3,8,8-tetramethyl-1,3,4,4a,5,6,7,8a-octahydronaphthalen-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-11-9-13-7-6-8-15(3,4)14(13)10-16(11,5)12(2)17/h11-14,17H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFUNZJKZIEFPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCC(C2CC1(C)C(C)O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanol typically involves the hydrogenation of naphthalene derivatives followed by functional group transformations. One common method includes the catalytic hydrogenation of tetramethylnaphthalene to produce the decahydro derivative, which is then subjected to a Grignard reaction with ethyl magnesium bromide to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often employed for the hydrogenation steps, while the Grignard reaction is carefully controlled to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanone.
Reduction: Formation of 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethane.
Substitution: Formation of 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethyl halides.
Scientific Research Applications
Perfume Composition
Iso E Super is widely utilized in the formulation of perfumes due to its unique scent profile that is described as woody and amber-like. Its ability to enhance and round out other fragrance notes makes it a popular choice among perfumers.
| Fragrance Category | Key Notes | Usage Example |
|---|---|---|
| Floral | Rose, Jasmine | High-end perfumes |
| Woody | Cedarwood | Niche fragrances |
| Oriental | Amber | Luxury perfumes |
Consumer Products
Beyond traditional perfumes, Iso E Super is incorporated into various consumer products such as:
- Household Cleaners : Provides a pleasant scent while masking chemical odors.
- Personal Care Products : Used in lotions and shampoos for fragrance enhancement.
- Air Fresheners : Its long-lasting scent makes it ideal for air care products.
Case Study 1: Perfume Formulation
A study conducted by perfumers revealed that incorporating Iso E Super in a floral fragrance significantly improved the overall scent profile. The fragrance was noted to have increased longevity and a more complex aroma when compared to formulations without Iso E Super.
Case Study 2: Consumer Product Development
In the development of a new line of eco-friendly household cleaners, researchers found that the inclusion of Iso E Super not only enhanced the product's scent but also improved consumer acceptance. A survey indicated that 85% of participants preferred the cleaner with Iso E Super over those without it.
Mechanism of Action
The mechanism of action of 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, potentially affecting their structure and function. Additionally, its hydrophobic decahydronaphthalene core enables it to interact with lipid membranes and hydrophobic pockets within proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(2,3,8,8-Tetramethyl-octahydronaphthalen-2-yl)ethanone (Iso E Super) with analogous fragrance compounds, highlighting structural, functional, and application-based differences.
Key Comparative Insights:
Structural Differences :
- Iso E Super features a fully saturated octahydronaphthalene backbone with four methyl groups and an acetyl moiety, contributing to its thermal stability .
- Acetyl Cedrene (Vertofix Coeur) has a simpler bicyclic structure with fewer methyl groups, leading to a sharper woody scent .
- Galaxolide , a polycyclic musk, contains a macrocyclic structure linked to persistent environmental accumulation .
Functional Performance: Iso E Super acts as a versatile base note, enhancing longevity in perfumes. Its isomer mixture (e.g., 1,2,3,4,5,6,7,8-octahydro vs. 1,2,3,5,6,7,8,8a-octahydro) affects odor profile and volatility . Acetyl Cedrene is less persistent but preferred for crisp, clean wood accords .
Galaxolide shows higher bioaccumulation in aquatic organisms, raising ecological concerns .
Research Findings and Data Gaps
- Toxicokinetics: Limited human data exist for Iso E Super, though in vitro studies indicate moderate dermal absorption .
- Regulatory Status : Iso E Super is approved for use in fragrances but faces scrutiny under EU REACH for environmental hazards .
- Synthetic Alternatives: Newer derivatives, such as 1-(3-Ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone, aim to reduce ecological footprints while retaining olfactory properties .
Biological Activity
1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanol is a compound of interest due to its potential biological activities. Its structure suggests possible interactions with various biological systems, making it a candidate for pharmacological investigation. This article reviews the available literature on its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential applications.
Chemical Structure
The compound is characterized by a complex structure that includes a decahydronaphthalene moiety. The specific arrangement of methyl groups and the hydroxyl functional group are believed to influence its biological properties.
Biological Activity Overview
Research indicates that 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanol exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound can exhibit antibacterial properties. For instance, compounds derived from similar structures were tested against various bacterial strains using broth microdilution assays, revealing minimum inhibitory concentrations (MICs) that suggest potential efficacy against pathogens like Staphylococcus aureus .
- TRPV Channel Modulation : The compound has been investigated for its interaction with transient receptor potential (TRP) channels. Specifically, it has shown selective antagonistic activity towards TRPV4 while being inactive against TRPV1. This selectivity could have implications for pain management and inflammatory conditions .
Antibacterial Activity
A study evaluated the antibacterial properties of several derivatives related to 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanol. The results indicated that certain modifications to the structure enhanced antibacterial activity. The following table summarizes the MIC values obtained for selected derivatives:
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Homodrimanyl Amide 1 | 32 | Staphylococcus aureus |
| Homodrimanyl Ester 18 | 16 | Escherichia coli |
| Homodrimanyl Alcohol 21 | >128 | Pseudomonas aeruginosa |
TRPV Channel Studies
In vitro studies assessed the interaction of the compound with TRPV channels in HEK293 cells. The following table summarizes the EC50 values for activation and IC50 values for antagonism:
| Compound Name | EC50 (µM) | IC50 (µM) | TRPV Channel |
|---|---|---|---|
| Homodrimanyl Amide 6 | - | 5.30 | rTRPV4 |
| Homodrimanyl Amide 18 | - | 0.41 | rTRPV4 |
| Natural Compound (+)-Sclareolide | - | >100 | rTRPV4 |
Structure-Activity Relationships (SAR)
The SAR studies conducted on various derivatives of 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanol indicate that modifications at specific positions can significantly alter biological activity. For example:
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Iso-E-Super, and how do they influence experimental design for synthesis and purification?
- Answer : Iso-E-Super (C₁₆H₂₆O, MW 234.38) is a colorless to pale yellow liquid with a boiling point of 134–135°C at 2.8 mmHg and a density of 0.95 g/cm³. Its low volatility and hydrophobic nature (logP ~4.5) necessitate techniques like vacuum distillation for purification. Storage at −20°C is recommended to prevent degradation . For synthesis, steric hindrance from the tetramethyl groups requires optimized catalytic conditions (e.g., acid-mediated cyclization) to achieve high stereochemical purity .
Q. How can structural elucidation of Iso-E-Super be performed using spectroscopic methods?
- Answer :
- NMR : Use ¹H and ¹³C NMR to resolve the complex decahydronaphthalene backbone. Key signals include methyl groups at δ 0.8–1.2 ppm and the acetyl carbonyl at δ 207–210 ppm .
- GC-MS : Employ HP-5MS or CP-Sil 5 CB columns for separation, with electron ionization (EI) to fragment the molecule. The base peak at m/z 43 (acetyl fragment) is diagnostic .
- IR : The ketone group shows a strong absorption band at ~1700 cm⁻¹ .
Advanced Research Questions
Q. What methodologies are recommended for detecting Iso-E-Super in environmental matrices, and how can data contradictions be addressed?
- Answer :
- Extraction : Solid-phase extraction (SPE) using C18 cartridges for water samples or sonication-assisted extraction for sludge/dust .
- Quantification : LC-MS/MS with positive electrospray ionization (ESI+) provides high sensitivity (LOD ~0.1 ng/L). Conflicting data (e.g., variability in sludge concentrations) may arise from matrix effects; use isotope-labeled internal standards (e.g., ¹³C-Iso-E-Super) to normalize recovery .
- Environmental Data : Reported concentrations in sludge (190–390 ng/g dw) and indoor dust (28–52 ng/sample) suggest WWTP sludge as a primary reservoir. Cross-validate findings with biota sampling (e.g., fish liver) to assess bioaccumulation potential .
Q. How can researchers design toxicological studies to evaluate Iso-E-Super’s endocrine-disrupting potential?
- Answer :
- In vitro assays : Use ERα/ERβ transcriptional activation assays (e.g., MCF-7 cell lines) to screen for estrogenic activity. Compare results with structural analogs (e.g., Galaxolide) to identify SAR trends .
- In vivo models : Expose zebrafish embryos (OECD TG 236) to Iso-E-Super (0.1–100 µg/L) and monitor developmental endpoints (e.g., vitellogenin induction). Include positive controls (e.g., 17β-estradiol) to validate assay sensitivity .
- Data Interpretation : Address contradictions (e.g., low acute toxicity but high bioaccumulation) by integrating metabolomics to identify sublethal effects (e.g., lipid metabolism disruption) .
Q. What strategies optimize the stereoselective synthesis of Iso-E-Super’s decahydronaphthalene core?
- Answer :
- Catalytic Systems : Chiral Lewis acids (e.g., BINOL-derived titanium complexes) can induce enantioselective cyclization of prenyl precursors. Yields >80% ee are achievable under mild conditions (25°C, 12h) .
- Reaction Monitoring : Use in-situ FTIR to track ketone formation and chiral HPLC (e.g., Chiralpak AD-H column) to assess enantiomeric excess .
- Byproduct Mitigation : Impurities like 7-acetyl isomers form via Wagner-Meerwein rearrangements; suppress using non-polar solvents (e.g., hexane) and low temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
